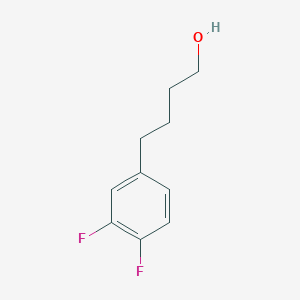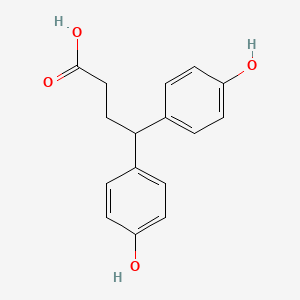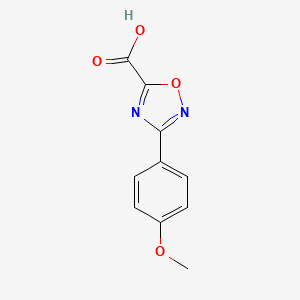![molecular formula C19H19N9 B12275822 5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275822.png)
5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a substitution reaction involving a suitable piperazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: The compound is investigated for its potential use as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves several molecular targets and pathways :
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in disease processes.
Modulation of Signaling Pathways: It can modulate signaling pathways such as the NF-kB inflammatory pathway.
Interaction with Receptors: The compound can interact with specific receptors on cell surfaces, leading to changes in cell behavior.
Comparación Con Compuestos Similares
5-methyl-4-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share similar structural features but may differ in their biological activities and mechanisms of action
Propiedades
Fórmula molecular |
C19H19N9 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C19H19N9/c1-14-11-20-12-21-17(14)26-7-9-27(10-8-26)18-16-19(23-13-22-18)28(25-24-16)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
Clave InChI |
PWKMCNCYCCVJCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid pinacol ester](/img/structure/B12275746.png)
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)



![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)

![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)


![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)
